molecular formula C9H12S B066714 3-Isopropylthiophenol CAS No. 178959-93-8

3-Isopropylthiophenol

Cat. No. B066714
M. Wt: 152.26 g/mol
InChI Key: AELUMDDQRLJQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropylthiophenol, also known as 3-ITP, is a chemical compound that belongs to the family of thiophenols. It is a colorless to yellow liquid with a strong odor and is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of 3-Isopropylthiophenol is not fully understood. However, it is believed that the compound acts as a reducing agent and undergoes oxidation to form a thiophenoxyl radical. This radical can then undergo further reactions to form other intermediates that may be involved in various chemical reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-Isopropylthiophenol. However, it has been reported that the compound can induce oxidative stress in cells, which may lead to cell damage or death. Additionally, it has been shown to have antimicrobial activity against certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Isopropylthiophenol in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time. However, one limitation is that the compound has a strong odor, which may make it difficult to work with in certain settings. Additionally, the compound may be toxic and should be handled with care.

Future Directions

There are several future directions for research on 3-Isopropylthiophenol. One area of interest is its potential use as a catalyst in various chemical reactions. Additionally, further studies are needed to understand the mechanism of action and biochemical effects of the compound. Finally, research on the potential therapeutic applications of 3-Isopropylthiophenol is also warranted.

Synthesis Methods

The synthesis of 3-Isopropylthiophenol involves the reaction of isopropyl mercaptan with 1,3-dichloro-2-propanol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place under reflux conditions and yields 3-Isopropylthiophenol as a product. The purity of the product can be increased by distillation or recrystallization.

Scientific Research Applications

3-Isopropylthiophenol has been used in various scientific research applications such as organic synthesis, electrochemistry, and analytical chemistry. It is also used as a reagent in the preparation of thioesters, thioethers, and other sulfur-containing compounds. Additionally, 3-Isopropylthiophenol is used as a ligand in the synthesis of metal complexes for catalytic reactions.

properties

CAS RN

178959-93-8

Product Name

3-Isopropylthiophenol

Molecular Formula

C9H12S

Molecular Weight

152.26 g/mol

IUPAC Name

3-propan-2-ylbenzenethiol

InChI

InChI=1S/C9H12S/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3

InChI Key

AELUMDDQRLJQRX-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)S

Canonical SMILES

CC(C)C1=CC(=CC=C1)S

synonyms

Benzenethiol, 3-(1-methylethyl)- (9CI)

Origin of Product

United States

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